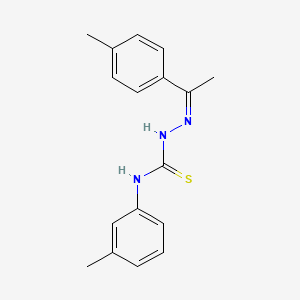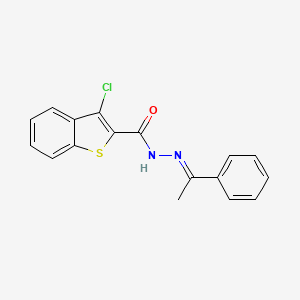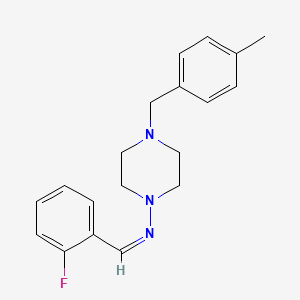
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine, also known as FUBPZ, is a chemical compound that has been widely studied for its potential applications in scientific research. FUBPZ has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. In
作用機序
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine works by inhibiting the activity of certain enzymes and proteins. In the case of DNA topoisomerase II, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine binds to the enzyme and prevents it from carrying out its normal function of separating DNA strands during replication. This leads to the death of cancer cells. In the case of beta-amyloid, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine binds to the protein and prevents it from forming plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA topoisomerase II and beta-amyloid, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of other enzymes and proteins, including protein kinase C and the enzyme cyclooxygenase-2. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is that it has been well-studied and its synthesis method is well-documented. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine is also relatively easy to obtain and is stable under a variety of conditions. One limitation of using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in their experiments to avoid toxicity.
将来の方向性
There are several future directions for research on N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine. One area of research is the development of new derivatives of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine that may have improved activity against specific enzymes or proteins. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine, including its absorption, distribution, metabolism, and excretion in the body. Finally, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine could be studied in combination with other drugs to determine if it has synergistic effects that could be useful in the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been studied in the context of cancer and Alzheimer's disease, and has been shown to have anti-inflammatory and analgesic effects. While there are advantages and limitations to using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments, it remains a promising compound for future research.
合成法
The synthesis method of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine involves the reaction of 4-fluorobenzaldehyde with 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester in the presence of ammonium acetate and acetic acid. The resulting product is then treated with piperazine to yield N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine. The synthesis of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been well-documented in the scientific literature and has been used by researchers in the field.
科学的研究の応用
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential applications in scientific research. One area of research where N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been used is in the study of cancer. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to the death of cancer cells. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has also been studied for its potential use in the treatment of Alzheimer's disease. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of the protein beta-amyloid, which is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
特性
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOXAPXAYEYFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Fluorophenyl)-N-(4-phenylpiperazin-1-YL)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)

![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)
